2,4-Dimethoxy-6-phenyl-1,3,5-triazine
Overview
Description
2,4-Dimethoxy-6-phenyl-1,3,5-triazine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves several specific synthetic protocols. These include the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is C11H11N3O2, and its molecular weight is 217.22 .Chemical Reactions Analysis
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .Physical And Chemical Properties Analysis
The predicted boiling point of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is 380.3±25.0 °C, and its predicted density is 1.190±0.06 g/cm3 .Scientific Research Applications
Crystal Structure Analysis : Fridman, Kapon, and Kaftory (2003) studied the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, revealing different molecular conformations and interactions, such as a butterfly conformation and O-H.N hydrogen bonds, in various derivatives (Fridman, Kapon, & Kaftory, 2003).
Methyl Rearrangement Study : Taycher, Shteiman, Botoshansky, and Kaftory (2000) examined the methyl rearrangement in the solid state of 2,4-dimethoxy-6-(4-nitroanilino)-1,3,5-triazine, leading to insights into molecular conformation and bond angles (Taycher, Shteiman, Botoshansky, & Kaftory, 2000).
Synthesis of 2-Oxazolines : Bandgar and Pandit (2003) demonstrated the use of 2,4-dimethoxy-1,3,5-triazine in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, highlighting its utility in organic synthesis (Bandgar & Pandit, 2003).
Photophysical Study of Oligoazomethine : Machado, Neto, Atvars, and Akcelrud (2009) synthesized a conjugated–non-conjugated oligoazomethine using 2,4-dimethoxy-1,3,5-triazine, exploring its fluorescence and excitation spectra in different states, contributing to materials science (Machado, Neto, Atvars, & Akcelrud, 2009).
Antibacterial and Anti-HIV Studies : Patel, Chikhalia, Pannecouque, and Clercq (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested their antibacterial and anti-HIV activities, indicating potential pharmaceutical applications (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Pd-mediated Alkynylation : Menicagli, Samaritani, and Gori (1999) explored the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with alk-1-ynes, demonstrating its use in the synthesis of 2-(alk-1′-ynyl)-4,6-dimethoxy-1,3,5-triazines, which is significant in organic chemistry (Menicagli, Samaritani, & Gori, 1999).
Antivirus Activity Study : Wang, Liu, Shao, and Huang (2003) synthesized 1,3,5-triazine derivatives and tested their activity against tobacco mosaic virus, showing the potential for antiviral applications (Wang, Liu, Shao, & Huang, 2003).
Electroreduction Study : Mellado, Montoya, and Galvín (2004) conducted polarographic and voltammetric studies on the electroreduction of 2,6-dimethoxy-4-chloro-1,3,5-triazine, contributing to electrochemical research (Mellado, Montoya, & Galvín, 2004).
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-10-12-9(13-11(14-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHQAALDUADLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274865 | |
Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-phenyl-1,3,5-triazine | |
CAS RN |
18213-73-5 | |
Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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